1-(1,3-Benzothiazol-2-yl)piperidin-4-amine 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 565453-22-7
VCID: VC3796032
InChI: InChI=1S/C12H15N3S/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12/h1-4,9H,5-8,13H2
SMILES: C1CN(CCC1N)C2=NC3=CC=CC=C3S2
Molecular Formula: C12H15N3S
Molecular Weight: 233.33 g/mol

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

CAS No.: 565453-22-7

Cat. No.: VC3796032

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine - 565453-22-7

Specification

CAS No. 565453-22-7
Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
IUPAC Name 1-(1,3-benzothiazol-2-yl)piperidin-4-amine
Standard InChI InChI=1S/C12H15N3S/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12/h1-4,9H,5-8,13H2
Standard InChI Key PZOCPPJEPGKJJI-UHFFFAOYSA-N
SMILES C1CN(CCC1N)C2=NC3=CC=CC=C3S2
Canonical SMILES C1CN(CCC1N)C2=NC3=CC=CC=C3S2

Introduction

Chemical Structure and Molecular Characteristics

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (IUPAC name: 4-amino-1-(1,3-benzothiazol-2-yl)piperidine) is a bicyclic organic compound with the molecular formula C₁₂H₁₅N₃S and a molecular weight of 233.33 g/mol . The structure comprises a benzothiazole ring (a benzene fused to a thiazole) linked via a single bond to the nitrogen atom of a piperidine ring, which itself bears an amine group at the 4-position (Fig. 1).

Table 1: Molecular properties of 1-(1,3-benzothiazol-2-yl)piperidin-4-amine

PropertyValue
Molecular FormulaC₁₂H₁₅N₃S
Molecular Weight233.33 g/mol
CAS Registry Number565453-22-7
Hydrogen Bond Donors2 (NH₂ and NH groups)
Hydrogen Bond Acceptors3 (two N in benzothiazole, one in piperidine)

The benzothiazole system contributes to the compound’s planarity, while the piperidine ring adopts a chair conformation, as confirmed by X-ray diffraction studies of analogous structures . The dihedral angle between the benzothiazole and piperidine planes is approximately 6.37°, minimizing steric hindrance and facilitating intramolecular hydrogen bonding .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(1,3-benzothiazol-2-yl)piperidin-4-amine typically involves a multi-step protocol:

  • Formation of the benzothiazole core: Starting from 2-aminothiophenol and carbon disulfide, cyclization under basic conditions yields 2-mercaptobenzothiazole.

  • Piperidine functionalization: The piperidine ring is introduced via nucleophilic substitution or reductive amination. For example, reacting 2-chlorobenzothiazole with 4-aminopiperidine in the presence of a base facilitates C–N bond formation .

  • Amine protection and deprotection: Protecting groups (e.g., Boc) may be employed to prevent side reactions during alkylation or acylation steps .

A representative procedure from the literature involves treating N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine with piperidine and formaldehyde in methanol, followed by recrystallization from chloroform (yield: 67%) . Microwave irradiation has been employed to accelerate reaction kinetics, reducing synthesis times from hours to minutes .

Table 2: Key spectroscopic data for 1-(1,3-benzothiazol-2-yl)piperidin-4-amine

TechniqueObservations
¹H NMRδ 1.49 (s, piperidine CH₂), 3.62 (s, imidazoline CH₂), 7.15–7.56 (m, Ar-H)
IR3297 cm⁻¹ (N–H stretch), 1576 cm⁻¹ (C=N stretch), 1137 cm⁻¹ (C–N stretch)
MSm/z 233.33 [M+H]⁺

Crystallographic Analysis

Single-crystal X-ray diffraction of a structurally related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)imidazol-2-yl]amine, revealed a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.7456(2) Å, b = 10.1254(2) Å, c = 13.9107(2) Å, and β = 104.669(1)° . The benzothiazole and imidazoline rings are nearly coplanar, with a dihedral angle of 6.37(8)°, while the piperidine ring adopts a chair conformation (Fig. 2). Intramolecular N–H···N hydrogen bonds (2.12–2.45 Å) stabilize the crystal lattice .

Table 3: Crystallographic data for analogous compounds

ParameterValue
Space GroupP2₁/c
Unit Cell Volume1600.46(5) ų
R-factor0.0483
Hydrogen Bond LengthsN3–H···N1: 2.12 Å, C11–H···N2: 2.45 Å
Compound ClassActivityMechanism
2-ArylaminoimidazolinesHypotensive, sedativeα₂-Adrenergic receptor agonism
Benzothiazole-piperidinesAnti-inflammatory (predicted)NF-κB pathway modulation

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